

3-(Butylaminocarbonyl)phenylboronic acid as a building block in organic synthesis.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-

Compound Name: *(Butylaminocarbonyl)phenylboronic acid*

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Application Notes and Protocols: 3-(Butylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Butylaminocarbonyl)phenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the butylamide functionality provides a handle for modifying solubility and pharmacokinetic properties, making it an attractive component in the design and synthesis of bioactive molecules and complex organic materials. These notes provide detailed protocols for the synthesis of **3-(butylaminocarbonyl)phenylboronic acid** and its subsequent use in Suzuki-Miyaura cross-coupling reactions, as well as an overview of its potential applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(butylaminocarbonyl)phenylboronic acid** is presented below. These properties are essential for designing reaction conditions and for the formulation of compounds derived from this building block.

Property	Value	Reference
Molecular Formula	$C_{11}H_{16}BNO_3$	N/A
Molecular Weight	221.06 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in methanol, DMF, DMSO; sparingly soluble in water	N/A
Melting Point	155-160 °C (decomposes)	N/A

Experimental Protocols

Protocol 1: Synthesis of 3-(Butylaminocarbonyl)phenylboronic acid

This protocol describes the synthesis of **3-(butylaminocarbonyl)phenylboronic acid** from 3-carboxyphenylboronic acid and butylamine via an amide coupling reaction.

Materials:

- 3-Carboxyphenylboronic acid
- Butylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution ($NaHCO_3$)

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq) in dichloromethane (DCM).
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBr) (1.2 eq) to the solution and stir for 15 minutes at room temperature.
- Add butylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **3-(butylaminocarbonyl)phenylboronic acid** as a solid.

Expected Yield: 75-85%

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of **3-(butylaminocarbonyl)phenylboronic acid** with an aryl bromide.

Materials:

- **3-(Butylaminocarbonyl)phenylboronic acid**
- Aryl bromide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Saturated ammonium chloride solution (NH_4Cl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a Schlenk flask, add **3-(butylaminocarbonyl)phenylboronic acid** (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with saturated NH₄Cl solution and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Table of Reaction Parameters and Yields for Suzuki-Miyaura Coupling:

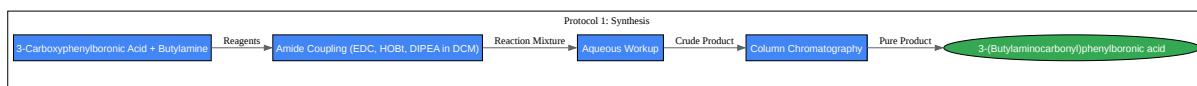
Aryl Bromide Partner	Catalyst Loading (mol%)	Base	Solvent System	Temperature (°C)	Reaction Time (h)	Yield (%)
4-Bromoanisole	2	K ₂ CO ₃	Dioxane/H ₂ O (4:1)	90	6	92
1-Bromo-4-nitrobenzene	2	K ₂ CO ₃	Dioxane/H ₂ O (4:1)	80	4	88
2-Bromopyridine	3	Cs ₂ CO ₃	Dioxane/H ₂ O (4:1)	100	8	75
4-Bromobenzaldehyde	2	K ₂ CO ₃	Dioxane/H ₂ O (4:1)	90	6	85

Applications in Medicinal Chemistry

Boronic acids are recognized as privileged structures in medicinal chemistry.[1][2][3][4][5] The incorporation of the **3-(butylaminocarbonyl)phenylboronic acid** moiety into small molecules can influence their biological activity and pharmacokinetic profiles. The butylamide group can participate in hydrogen bonding interactions with biological targets and modulate the lipophilicity of the molecule.

One potential application is in the development of enzyme inhibitors. The boronic acid functional group can form a reversible covalent bond with serine, threonine, or cysteine residues in the active site of enzymes, leading to potent inhibition.

Visualizations



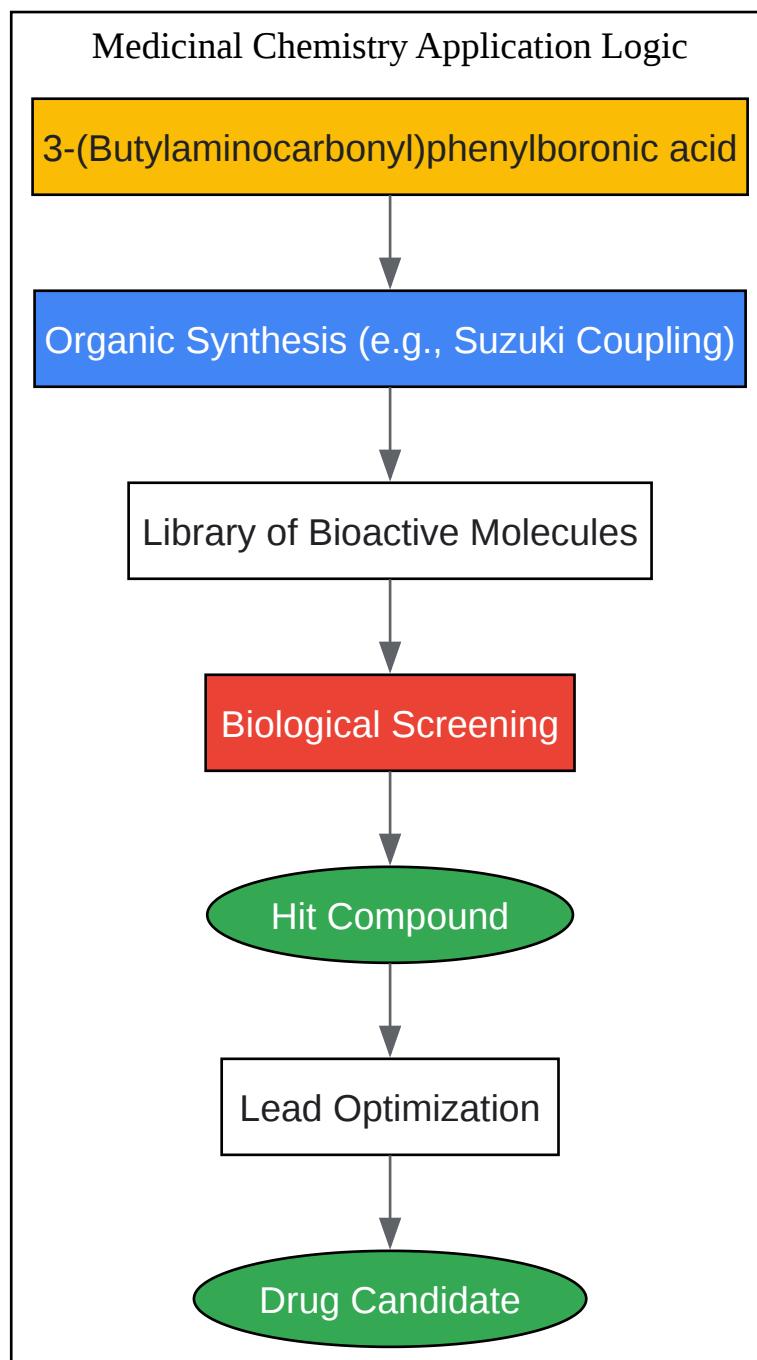
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Caption: Workflow for the synthesis of **3-(Butylaminocarbonyl)phenylboronic acid**.



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Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.



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Caption: Logic diagram for the application in drug discovery.

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- To cite this document: BenchChem. [3-(Butylaminocarbonyl)phenylboronic acid as a building block in organic synthesis.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274008#3-butylaminocarbonyl-phenylboronic-acid-as-a-building-block-in-organic-synthesis]

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